2-[4-(diphenylmethyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
- This compound is a complex organic molecule with potential therapeutic applications.
- Its structure consists of a piperazine ring, a benzothiazole ring, and an acetamide group.
- The presence of aromatic rings (diphenylmethyl and benzothiazole) suggests potential biological activity.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the condensation of 4-(diphenylmethyl)piperazine-1-carboxylic acid with 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid.
Reaction Conditions: Specific reaction conditions (solvents, temperatures, catalysts) would depend on the chosen synthetic pathway.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions due to its functional groups (amide, piperazine, and benzothiazole).
Common Reagents: Reagents like acids, bases, and oxidants may be used.
Major Products: Hydrolysis, amidation, and cyclization reactions could yield different products.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate (e.g., Alzheimer’s disease, cancer, or neurological disorders).
Chemistry: Explore its reactivity, stability, and interactions with other molecules.
Biology: Study its effects on cellular processes or receptors.
Industry: Assess its use in materials science or chemical engineering.
Mechanism of Action
Targets: Investigate which enzymes, receptors, or pathways it interacts with.
Biochemical Pathways: Explore how it affects cellular processes (e.g., signal transduction, gene expression).
Comparison with Similar Compounds
Uniqueness: Highlight features that distinguish it from structurally related compounds.
Similar Compounds: Some related compounds include 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamides and 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives.
Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C27H32N4OS |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C27H32N4OS/c1-20-12-13-23-24(18-20)33-27(28-23)29-25(32)19-30-14-16-31(17-15-30)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-11,20,26H,12-19H2,1H3,(H,28,29,32) |
InChI Key |
FGFIICWMBVSEEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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